

Benchmarking P 1060: A Comparative Analysis Against Gold Standard Vasodilators

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Compound of Interest

Compound Name: P 1060

Cat. No.: B1215913

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This guide provides a comprehensive benchmark analysis of **P 1060**, a potent potassium channel opener, against the well-established vasodilator, pinacidil, and the gold-standard calcium channel blocker, amlodipine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and related research fields.

Executive Summary

P 1060 is a structural analog of pinacidil and demonstrates superior potency as a spasmolytic agent. Both **P 1060** and pinacidil function by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and subsequent vasodilation. This mechanism of action offers a distinct therapeutic approach compared to other classes of antihypertensive agents, such as calcium channel blockers. This guide presents a comparative analysis of the available in vitro potency data and outlines the key experimental protocols for assessing the activity of these compounds.

Data Presentation: Comparative Vasoactive Potency

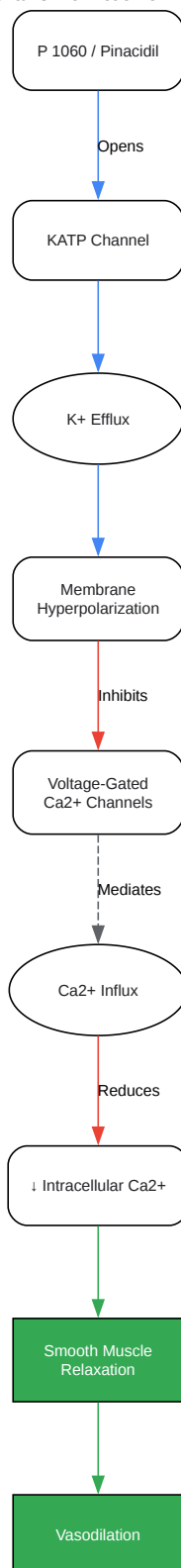
The following table summarizes the available in vitro potency data for **P 1060**, pinacidil, and the gold-standard calcium channel blocker, amlodipine. The data highlights the comparative efficacy of these compounds in inducing vasorelaxation in isolated rat aortic tissues.

Compound	Target	Assay	Potency (IC50/ED50)	Tissue	Reference
P 1060	KATP Channel Opener	Spasmolytic Activity	More potent than Pinacidil	Rat Portal Vein	[1]
Pinacidil	KATP Channel Opener	Vasorelaxation (Serotonin-contracted)	0.3 μ M (ED50)	Rat Aortic Strips	[2]
Pinacidil	KATP Channel Opener	Vasodilation	680 nM (EC50)	Not Specified	
Amlodipine	L-type Calcium Channel Blocker	Vasorelaxation (KCl-induced)	7.5 nM (IC50)	Rat Aortic Rings	[3]

Mechanism of Action: Signaling Pathway

P 1060 and pinacidil exert their vasodilatory effects by opening ATP-sensitive potassium channels (KATP) on the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca²⁺) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and vasodilation.

Mechanism of Action of P 1060

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Experimental Protocols

Vasodilation Assay using Wire Myography

This protocol is used to assess the vasodilatory properties of compounds on isolated arterial segments.

Objective: To determine the concentration-response relationship of a test compound in relaxing pre-constricted arterial rings.

Methodology:

- **Tissue Preparation:** Thoracic aortas are dissected from rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.
- **Mounting:** The aortic rings are mounted on two stainless-steel wires in an organ bath of a wire myograph system. The organ bath contains Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- **Equilibration and Viability Check:** The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is then assessed by contracting the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).
- **Pre-constriction:** After washing out the KCl and allowing the rings to return to baseline, a submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine or serotonin.
- **Cumulative Concentration-Response Curve:** Once a stable contraction is achieved, the test compound (e.g., **P 1060**, pinacidil, or amlodipine) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition.
- **Data Analysis:** The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is plotted, and the EC₅₀ or IC₅₀ value is calculated using non-linear regression analysis.

Potassium Channel Opening Activity via Rubidium Efflux Assay

This assay is a functional measure of potassium channel opening activity.

Objective: To quantify the efflux of rubidium ions (Rb^+), a surrogate for K^+ , from cells as an indicator of potassium channel opening.

Methodology:

- **Cell Culture and Loading:** Vascular smooth muscle cells are cultured in 96-well plates. The cells are then loaded with a buffer containing rubidium chloride (RbCl) for several hours, allowing Rb^+ to accumulate intracellularly.
- **Washing:** The cells are washed multiple times with a physiological buffer to remove extracellular Rb^+ .
- **Compound Incubation:** The cells are incubated with the test compound (e.g., **P 1060** or pinacidil) at various concentrations for a defined period.
- **Sample Collection:** The supernatant containing the effluxed Rb^+ is collected. The remaining cells are lysed to release the intracellular Rb^+ .
- **Quantification:** The amount of Rb^+ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.
- **Data Analysis:** The percentage of Rb^+ efflux is calculated for each concentration of the test compound. An EC_{50} value can be determined by plotting the percentage of Rb^+ efflux against the compound concentration.

Electrophysiological Measurement of Potassium Channel Activity

The patch-clamp technique is the gold standard for directly measuring ion channel activity.

Objective: To record the potassium currents in single vascular smooth muscle cells in response to a test compound.

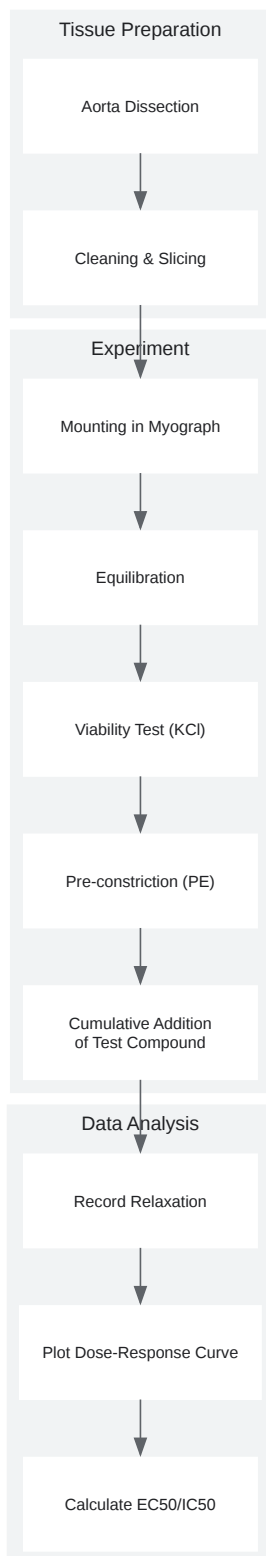
Methodology:

- **Cell Preparation:** Single vascular smooth muscle cells are isolated from arterial tissue by enzymatic digestion.
- **Patch-Clamp Recording:** A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The whole-cell patch-clamp configuration is then established, allowing for the measurement of the total ion current across the entire cell membrane.
- **Voltage Protocol:** The cell membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion currents.
- **Compound Application:** The test compound is applied to the cell via the perfusion system.
- **Data Acquisition and Analysis:** The resulting changes in the potassium current are recorded and analyzed to determine the effect of the compound on the channel's opening probability and conductance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for benchmarking a test compound's vasodilatory effect using wire myography.

Wire Myography Experimental Workflow

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Wire Myography Workflow

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